1-(3-((Difluoromethyl)thio)phenyl)-N-methylmethanamine
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Overview
Description
1-(3-((Difluoromethyl)thio)phenyl)-N-methylmethanamine is an organic compound that features a difluoromethylthio group attached to a phenyl ring, which is further connected to an N-methylmethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents, such as ClCF₂H, in the presence of a suitable base to introduce the difluoromethylthio group . The reaction conditions often require a controlled temperature and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced difluoromethylation reagents and catalysts. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(3-((Difluoromethyl)thio)phenyl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoromethylthio group to a thiol or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
1-(3-((Difluoromethyl)thio)phenyl)-N-methylmethanamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-((Difluoromethyl)thio)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylthio group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Trifluoromethylthio)phenyl)-N-methylmethanamine: Similar structure but with a trifluoromethylthio group.
1-(3-(Methylthio)phenyl)-N-methylmethanamine: Contains a methylthio group instead of difluoromethylthio.
1-(3-(Chloromethylthio)phenyl)-N-methylmethanamine: Features a chloromethylthio group.
Uniqueness
1-(3-((Difluoromethyl)thio)phenyl)-N-methylmethanamine is unique due to the presence of the difluoromethylthio group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, reactivity, and binding affinity compared to similar compounds .
Properties
Molecular Formula |
C9H11F2NS |
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Molecular Weight |
203.25 g/mol |
IUPAC Name |
1-[3-(difluoromethylsulfanyl)phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C9H11F2NS/c1-12-6-7-3-2-4-8(5-7)13-9(10)11/h2-5,9,12H,6H2,1H3 |
InChI Key |
LPANMPIASATTTI-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=CC=C1)SC(F)F |
Origin of Product |
United States |
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